1-(2-Aminophenyl)azetidin-3-ol
Overview
Description
“1-(2-Aminophenyl)azetidin-3-ol” is a chemical compound with the formula C9H12N2O . It is used in the field of organic synthesis .
Synthesis Analysis
The synthesis of azetidines, including “1-(2-Aminophenyl)azetidin-3-ol”, is an important area of research . One method involves the reduction of starting materials by LiAlH4 . Another method involves the oxidation of 1-substituted azetidin-3-ols .Molecular Structure Analysis
The molecular structure of “1-(2-Aminophenyl)azetidin-3-ol” is represented by the formula C9H12N2O .Chemical Reactions Analysis
Azetidines, including “1-(2-Aminophenyl)azetidin-3-ol”, are known to undergo various chemical reactions. For example, they can be reduced by LiAlH4 or oxidized under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Aminophenyl)azetidin-3-ol” include its molecular weight, which is 164.2 .Scientific Research Applications
Synthesis and Antitumor Activity
- Tubulin-Targeting Antitumor Agents : A series of 3-phenoxy-1,4-diarylazetidin-2-ones were synthesized and evaluated for their antiproliferative activities. These compounds, including derivatives of azetidin-2-ones, demonstrated potent activity against breast cancer cells, disrupted microtubular structures, and induced apoptosis, highlighting their potential as antitumor agents (Greene et al., 2016).
Versatile Building Blocks
- Beta-Lactam Synthon Methods : Azetidin-2-one has been recognized as a versatile intermediate for synthesizing a wide range of organic molecules. Its use extends beyond the synthesis of beta-lactam antibiotics to include aromatic beta-amino acids, peptides, and other biologically important compounds. This highlights the strategic utilization of azetidin-2-ones as synthons in organic chemistry (Deshmukh et al., 2004).
Drug and Gene Delivery
- Enzymatic Synthesis of Cyclic Polyamines : The enzymatic synthesis of cyclic polyamines from azetidin derivatives, including 3-amino-propan-1-ol, demonstrates a novel approach for producing multifunctional polyamines. These compounds are significant for drug and gene delivery applications, showcasing the adaptability of azetidin-2-ones in synthesizing complex structures (Cassimjee et al., 2012).
Anticancer and Antimicrobial Agents
- Azetidin-2-one Derivatives as Anticancer Agents : Research into azetidin-2-one derivatives has identified compounds with selective cytotoxicity towards cancer cells. These findings are critical for the development of novel anticancer therapies, demonstrating the therapeutic potential of azetidin-2-one derivatives (Olazarán et al., 2017).
Antibacterial Activity
- Novel Azetidin-2-ones with Antibacterial Activity : A study synthesizing novel azetidin-2-ones revealed potent antibacterial activity against various pathogens. These findings underscore the role of azetidin-2-ones in developing new antibacterial agents, which is crucial in the fight against antibiotic-resistant bacteria (Chhajed & Upasani, 2012).
Neuroprotective Agents
- Neuroprotective Properties : Research into 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate (T-817MA) has shown its potential as a neuroprotective agent for treating psychiatric disorders, including schizophrenia. This compound ameliorated cognitive deficits and sensorimotor gating deficits in animal models, highlighting its therapeutic potential (Uehara et al., 2012).
properties
IUPAC Name |
1-(2-aminophenyl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-8-3-1-2-4-9(8)11-5-7(12)6-11/h1-4,7,12H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNUSWKZIGYTSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminophenyl)-3-azetidinol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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